Precise Molecular Weight and Spacer Length of Azido-PEG5-alcohol vs. Shorter/Longer PEGn Analogs
Azido-PEG5-alcohol provides a defined molecular weight of 263.29 g/mol and a precise spacer length corresponding to 5 ethylene glycol units . This contrasts with alternative azido-PEGn-alcohol compounds: Azido-PEG3-alcohol (MW 175.19, PEG3), Azido-PEG4-alcohol (MW 219.24, PEG4), and Azido-PEG6-alcohol (MW 307.34, PEG6) [1][2]. The difference in molecular weight and the number of repeat units translates to a quantifiably different spatial separation between the terminal azide and hydroxyl groups. For a given application, this precise length can be critical for achieving the desired biophysical outcome, as it directly impacts the distance between conjugated biomolecules and the overall hydrodynamic radius of the final construct [3].
| Evidence Dimension | Molecular Weight and PEG Unit Count |
|---|---|
| Target Compound Data | 263.29 g/mol (5 PEG units) |
| Comparator Or Baseline | Azido-PEG3-alcohol: 175.19 g/mol (3 units); Azido-PEG4-alcohol: 219.24 g/mol (4 units); Azido-PEG6-alcohol: 307.34 g/mol (6 units) |
| Quantified Difference | MW increases by approximately 44 g/mol per additional PEG unit. PEG5 provides a specific intermediate length not available with PEG3, PEG4, or PEG6. |
| Conditions | Comparison of discrete, monodisperse oligo(ethylene glycol) linkers as reported in vendor technical datasheets and research literature. |
Why This Matters
This quantifiable difference in spacer length and MW allows researchers to select the optimal linker for fine-tuning the distance between payload and targeting ligand, which is crucial for the efficacy of PROTACs and ADCs.
- [1] GLP Bio. (n.d.). Azido-PEG3-alcohol. Retrieved from https://www.glpbio.com/azido-peg3-alcohol.html View Source
- [2] GLP Bio. (n.d.). Azido-PEG4-alcohol. Retrieved from https://www.glpbio.com/azido-peg4-alcohol.html View Source
- [3] Zhao, Q., Geng, H., Zhang, X., Zhang, Y., & Wang, F. (2021). Impact of linker length on the pharmacological properties of antibody-drug conjugates. *RSC Advances*, 11(2), 849-859. doi:10.1039/d0ra08687h View Source
